3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate
Description
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate is a synthetic organic compound featuring a piperidine carboxamide group linked to a phenyl ring, which is further esterified with a morpholine-4-carboxylate moiety.
Properties
IUPAC Name |
[3-(piperidine-1-carbonylamino)phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-7-2-1-3-8-19)18-14-5-4-6-15(13-14)24-17(22)20-9-11-23-12-10-20/h4-6,13H,1-3,7-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABBMRVFFVVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate typically involves the reaction of piperidine derivatives with morpholine derivatives under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often require an acidic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as dehydration, purification, and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
This compound has been investigated for its role as a therapeutic agent in several disease models, particularly in oncology and metabolic disorders. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.
Case Study:
Research has indicated that derivatives of morpholine and piperidine exhibit potent activity against various targets, including soluble epoxide hydrolase and fatty acid amide hydrolase, which are crucial in pain modulation and inflammation pathways. For instance, the modification of piperidine derivatives has led to enhanced potency and selectivity in inhibiting these enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate is critical for optimizing its pharmacological properties.
Key Findings:
- Substituent Variability: Changes in substituents on the morpholine or piperidine rings can significantly affect the compound's biological activity. For example, replacing the morpholine group with a more hydrophobic substituent has been shown to enhance inhibitory potency by several folds .
- Table of SAR Analysis:
| Substituent Type | Change Made | Effect on Activity |
|---|---|---|
| Morpholine to Pyrrolidine | Increased lipophilicity | 10-fold increase in potency |
| Piperidine Variants | Substituted with dimethylamine | 2-fold increase in activity |
| Aromatic Modifications | Altered phenyl groups | Variable effects on potency |
Chemical Synthesis
Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its ability to form stable intermediates makes it useful in constructing more complex molecular architectures.
Applications in Material Science:
The compound is also explored for its utility in developing new materials, particularly polymers and nanomaterials, due to its unique chemical properties that allow for diverse functionalization .
Biological Studies
Mechanism of Action:
The compound's mechanism involves modulating specific receptors or enzymes, which can alter various signaling pathways. For instance, it may act as an allosteric modulator, affecting receptor activity and downstream effects related to inflammation and pain .
In Vivo Studies:
In vivo studies have demonstrated that certain derivatives of this compound can significantly alter physiological responses in animal models, providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which helps to reduce food intake in obesity and improve glucose metabolism . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
NMDA Receptor Antagonists
Ifenprodil and SL 82.0715
- Structure: Ifenprodil contains a piperidine ethanol core, while SL 82.0715 ((±)-α-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol) incorporates halogenated aryl groups.
- Activity: Both act as noncompetitive NMDA antagonists. Ifenprodil shows higher potency (IC₅₀ = 0.4 µM) in inhibiting NMDA-induced cyclic GMP production in rat cerebellar slices compared to SL 82.0715 (IC₅₀ = 10 µM) .
CPP and MK 801
- Competitive (CPP) and noncompetitive (MK 801) NMDA antagonists exhibit distinct binding mechanisms. Ifenprodil’s partial displacement of [³H]CPP (IC₅₀ = 0.1 µM) suggests a unique interaction compared to the target compound’s morpholine ester, which may influence solubility and blood-brain barrier penetration .
Piperidine- and Morpholine-Based Derivatives
2-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carboxamido)benzoic Acid
- Structure : Features a piperidine-1-carboxamido group attached to a benzoic acid, differing from the target compound’s morpholine carboxylate ester.
- Function : Likely serves as a ligand for conjugates or enzyme inhibitors. The trifluoromethyl group enhances metabolic stability, a trait absent in the target compound .
Camlipixant (BLU-5937)
- Structure : Contains a morpholine-4-carboxylate ester linked to an imidazo[1,2-a]pyridine scaffold.
- Activity : A P2X3 receptor antagonist for chronic cough. The morpholine carboxylate group here is similar to the target compound, but the imidazopyridine moiety confers distinct receptor specificity .
tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate
- Structure : A Boc-protected morpholine derivative with a hydroxymethyl substituent.
- Comparison : The tert-butyl group enhances lipophilicity, whereas the target compound’s phenyl group may favor π-π interactions in binding .
Data Tables: Key Comparative Metrics
Table 1. Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate | C₁₇H₂₁N₃O₄ | 331.37 | Piperidine carboxamide, morpholine ester | Phenyl, morpholine |
| Ifenprodil | C₂₁H₂₄N₂O₂ | 336.43 | Piperidine ethanol, dichlorophenyl | 4-Chlorophenyl, ethanol |
| Camlipixant | C₂₃H₂₃F₂N₅O₃ | 479.46 | Morpholine carboxylate, imidazopyridine | Difluoro, methylcarbamoyl |
| 2-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carboxamido)benzoic acid | C₂₀H₁₉F₃N₂O₃ | 392.37 | Piperidine carboxamide, benzoic acid | Trifluoromethyl |
Table 2. Pharmacological Activity (NMDA Receptor Models)
Biological Activity
The compound 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates both piperidine and morpholine moieties. This dual structure contributes to its unique pharmacological properties. The compound is primarily studied for its interactions with biological macromolecules and its potential therapeutic applications.
Molecular Formula
- Chemical Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
The biological activity of this compound is believed to involve:
- Allosteric Modulation : It may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which is crucial for regulating glucose metabolism and appetite control.
- Enzyme Interactions : Research indicates that this compound interacts with various enzymes, potentially influencing pathways related to inflammation and metabolic disorders .
Pharmacological Applications
The compound has been investigated for several therapeutic applications:
- Antidiabetic Agent : Its modulation of GLP-1R suggests potential use in managing diabetes by improving insulin sensitivity and reducing food intake.
- Anti-inflammatory Effects : Piperidine derivatives have shown promise in preclinical studies as anti-inflammatory agents, indicating that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidiabetic | Improved glucose metabolism | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Enzyme Inhibition | Potential inhibition of cyclooxygenase and LOX |
Case Study: Antidiabetic Activity
In a study examining the effects of this compound on diabetic models, researchers found that the compound significantly reduced blood glucose levels in mice. This effect was attributed to enhanced GLP-1R signaling, leading to increased insulin secretion and improved glucose uptake in peripheral tissues.
Case Study: Anti-inflammatory Properties
A separate investigation highlighted the anti-inflammatory potential of piperidine derivatives, including our compound. The study demonstrated a reduction in inflammatory markers in vitro, suggesting its viability as a therapeutic agent for inflammatory diseases .
Table 2: Comparison with Related Compounds
| Compound Name | Mechanism of Action | Activity Type |
|---|---|---|
| 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate | Allosteric modulation of receptors | Antidiabetic |
| N-phenylpiperdine-1-carboxamides | Inhibits lipoxygenase | Anti-inflammatory |
| Dihydroquinazolinone derivatives | Targets PfATP4 for malaria treatment | Antimalarial |
This comparison illustrates how the structural features of this compound may confer unique advantages over other compounds in terms of biological activity.
Q & A
Q. What are the recommended synthetic routes for 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including amide coupling and esterification. Key steps include:
- Amide bond formation : Use coupling reagents like HATU or DCC in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .
- Esterification : Employ morpholine-4-carbonyl chloride with a phenol intermediate, optimized at 0–5°C to reduce side reactions . Yield optimization requires strict control of stoichiometry (1.2–1.5 equivalents of acyl chloride), inert conditions, and purification via column chromatography (e.g., EtOAc/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR (¹H/¹³C) : Confirm regiochemistry of the piperidine and morpholine moieties. Look for characteristic shifts:
- Piperidine N–H protons at δ 1.4–1.8 ppm (multiplet) .
- Morpholine carbonyl carbon at δ ~165–170 ppm in ¹³C NMR .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Highly soluble in DMSO and dichloromethane; limited aqueous solubility (use co-solvents like PEG-400 for in vitro assays) .
- Stability : Stable at –20°C under argon for >6 months. Avoid prolonged exposure to light or humidity to prevent ester hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies in IC₅₀ values (e.g., adenosine receptor antagonism vs. kinase inhibition) may arise from assay-specific conditions:
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Replace the piperidine carboxamide with a sulfonamide group to assess steric/electronic effects on receptor binding .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring to modulate π-π interactions . Use molecular docking (AutoDock Vina) to prioritize synthetic targets based on predicted binding energies .
Q. What computational methods predict off-target interactions, and how can they guide experimental validation?
- Pharmacophore modeling : Map essential H-bond acceptors (morpholine oxygen) and hydrophobic regions using Schrödinger Suite .
- Druggability screening : Apply SwissTargetPrediction to rank potential off-targets (e.g., GPCRs, ion channels) . Validate top candidates via radioligand displacement assays .
Q. How do crystallographic data (e.g., SHELX refinement) clarify conformational ambiguities in the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
